6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a nitro group at the 6th position and a trifluoromethyl group at the 2nd position on the imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines can lead to a variety of derivatives, potentially affecting multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton. This reaction occurs under mild conditions and is tolerant of various functional groups . Another approach involves the use of cyanoacetohydrazide in a one-pot five-component synthesis to produce novel imidazo[1,2-a]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, transition metal catalysts, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and controlled atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can modify the nitro group to produce different functional groups.
Scientific Research Applications
6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is used as a scaffold for the development of new drugs due to its biological activity and structural versatility.
Material Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic and optical characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine include:
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- Various imidazo[1,2-a]pyridine derivatives with different substituents .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties
Properties
IUPAC Name |
6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-4-13-3-5(14(15)16)1-2-7(13)12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZYRGNBJSMSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231108 | |
Record name | 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73221-22-4 | |
Record name | 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73221-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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